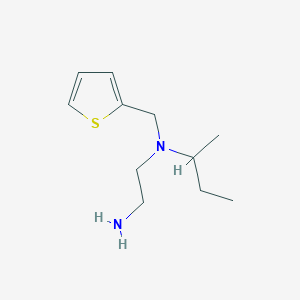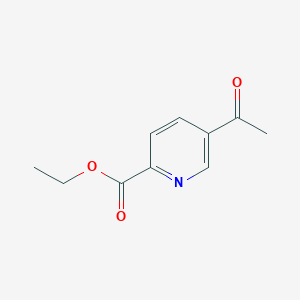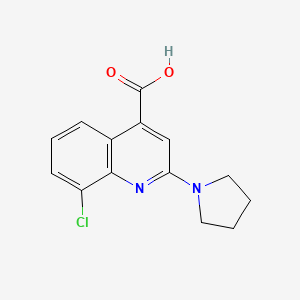![molecular formula C18H17N3O2 B1392798 (8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile CAS No. 1256628-08-6](/img/structure/B1392798.png)
(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile
概要
説明
(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile is a compound with a complex molecular structure, belonging to the quinoline class. This class is well-known for its diverse pharmacological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile typically involves multi-step organic reactions. A common method includes:
Cyclization reaction: Starting with a precursor compound, a cyclization reaction is initiated.
Methoxylation and Methylation: This step involves introducing the methoxy and methyl groups under controlled conditions.
Formation of the Quinoline Core: The final steps involve the formation of the quinoline core structure through specific cyclization and condensation reactions.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow chemistry, allowing for precise control over reaction conditions and improved yields. Key industrial reagents used might include specific catalysts and solvents optimized for high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation to form different oxidized derivatives.
Reduction: It can also be reduced under mild conditions to yield various reduced forms.
Substitution: The compound exhibits several substitution reactions, particularly at the methoxy and quinoline positions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Like sodium borohydride or hydrogen gas.
Substituting agents: Halogens, alkylating agents, and nucleophiles.
Major Products
Depending on the reaction conditions, the major products can include various oxidized or reduced forms of the compound, or substituted derivatives with modified functional groups.
科学的研究の応用
Chemistry
Synthetic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Catalyst Development: Its structure allows it to be explored as a potential ligand in catalysis.
Biology
Biochemical Research: Investigated for its potential interactions with biological macromolecules like proteins and DNA.
Medicine
Drug Design: Its unique structure makes it a candidate for designing molecules with potential pharmaceutical applications, particularly in oncology and antimicrobial research.
Industry
Materials Science: May be used in the development of novel materials with specific electronic properties.
作用機序
Molecular Targets: It may interact with enzymes, receptors, or DNA.
Pathways Involved: It could modulate biochemical pathways by binding to active sites on enzymes or receptors, inhibiting or activating their function.
類似化合物との比較
Similar Compounds
(8-hydroxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile
(8-methoxy-4,4,6-trimethyl-2-thioxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile
Highlighting its Uniqueness
Functional Groups: The presence of the methoxy group distinguishes it from its hydroxy and thio counterparts.
Reactivity: The methoxy group can impact the compound's reactivity and interaction with various reagents.
Applications: This specific substitution pattern may confer unique properties that can be exploited in drug design and material science.
There you have it—a snapshot into the world of (8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile!
特性
IUPAC Name |
2-(6-methoxy-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-10-7-18(2,3)21-16-13(10)5-12(23-4)6-14(16)15(17(21)22)11(8-19)9-20/h5-6,10H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQYAOOKOSHGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=C(C#N)C#N)C2=O)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 8-chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1392718.png)
![8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1392719.png)

![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid](/img/structure/B1392721.png)
![4-[3-(Diethylamino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1392723.png)


![4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1392729.png)
![1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B1392730.png)




